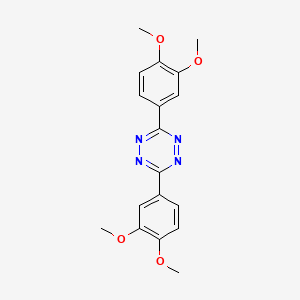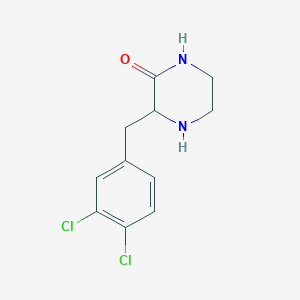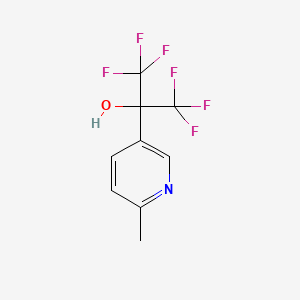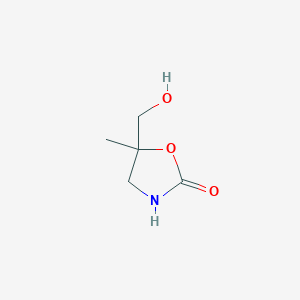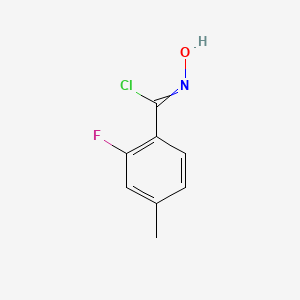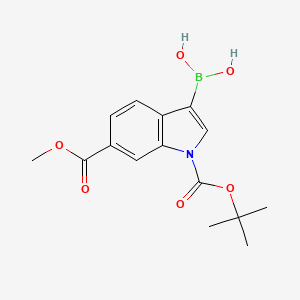
1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonyl group. The molecular formula of this compound is C15H18BNO6, and it has a molecular weight of 319.1 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid reagent.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the indole ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxycarbonylation: The methoxycarbonyl group is introduced through an esterification reaction, often using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in cross-coupling reactions.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohols or amines.
Substitution: Various substituted indole derivatives.
科学研究应用
1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is attributed to the boronic acid group, which can undergo nucleophilic addition reactions. The compound can also participate in cross-coupling reactions, where the boronic acid group forms a transient complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
相似化合物的比较
1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the indole ring and Boc protecting group, making it less versatile in certain synthetic applications.
6-Methoxyindole-2-boronic Acid: Similar structure but lacks the Boc protecting group, which can affect its reactivity and stability.
1-Boc-6-methoxyindole-2-boronic Acid: Similar to this compound but with different substitution patterns on the indole ring.
The uniqueness of this compound lies in its combination of the Boc protecting group and the methoxycarbonyl group, which enhances its stability and reactivity in various chemical reactions .
属性
分子式 |
C15H18BNO6 |
|---|---|
分子量 |
319.12 g/mol |
IUPAC 名称 |
[6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid |
InChI |
InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-8-11(16(20)21)10-6-5-9(7-12(10)17)13(18)22-4/h5-8,20-21H,1-4H3 |
InChI 键 |
HHMDFMMNYDFHLG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(C2=C1C=CC(=C2)C(=O)OC)C(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






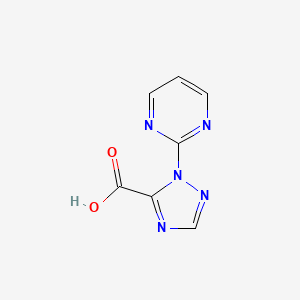

![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)

